molecular formula C17H16F2N4O B5810572 7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B5810572
M. Wt: 330.33 g/mol
InChI Key: XVSYTAHEMMYSSF-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as DFP-10917, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmaceutical applications.

Scientific Research Applications

7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been studied extensively for its potential applications in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.

Mechanism of Action

7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide exerts its anticancer effects by inhibiting the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are enzymes involved in cell cycle regulation. By inhibiting these enzymes, 7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of blood flow. This suggests that 7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide may have potential applications in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its anticancer effects have been well-documented in various cancer cell lines. However, 7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has some limitations as well. Its mechanism of action is not fully understood, and its efficacy in vivo has not been extensively studied.

Future Directions

There are several future directions for research on 7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide. One area of focus could be on understanding its mechanism of action in more detail. Additionally, further studies could be conducted to evaluate its efficacy in vivo and explore its potential applications in the treatment of cardiovascular diseases. Finally, the synthesis of analogs of 7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide could be explored to improve its efficacy and reduce its limitations.

Synthesis Methods

7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide can be synthesized in a multistep process involving the reaction of 3-(difluoromethyl)-4-nitrophenylhydrazine with isopropyl 5-aminopyrazole-1-carboxylate, followed by the reaction of the resulting intermediate with 5-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. The final product is obtained by treating the intermediate with trifluoroacetic acid.

properties

IUPAC Name

7-(difluoromethyl)-5-phenyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O/c1-10(2)21-17(24)12-9-20-23-14(15(18)19)8-13(22-16(12)23)11-6-4-3-5-7-11/h3-10,15H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSYTAHEMMYSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(difluoromethyl)-5-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

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